2-Fluoro-2-phenylpropane-1,3-diol
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Overview
Description
2-Fluoro-2-phenylpropane-1,3-diol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom and a phenyl group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-phenylpropane-1,3-diol typically involves the fluorination of 2-phenylpropane-1,3-diol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 2-fluoro-2-phenylpropane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of 2-fluoro-2-phenylpropanal or 2-fluoro-2-phenylpropanoic acid.
Reduction: Formation of 2-fluoro-2-phenylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-phenylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-phenylpropane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenyl group can enhance hydrophobic interactions, facilitating the compound’s incorporation into biological systems. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropane-1,3-diol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-2-phenylpropanal: An oxidized derivative with different functional groups.
2-Fluoro-2-phenylpropanoic acid: Another oxidized derivative with distinct chemical behavior.
Uniqueness
2-Fluoro-2-phenylpropane-1,3-diol is unique due to the presence of both a fluorine atom and a phenyl group, which impart specific chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, while the phenyl group can influence its interactions with other molecules .
Properties
IUPAC Name |
2-fluoro-2-phenylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKNKAUSVOQSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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